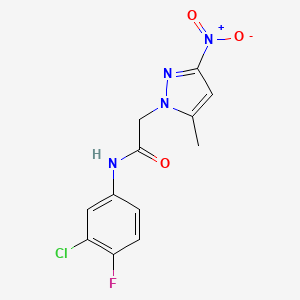![molecular formula C21H28N2O2 B6059619 3-{[3-(2-hydroxyethyl)-4-(4-methylbenzyl)-1-piperazinyl]methyl}phenol](/img/structure/B6059619.png)
3-{[3-(2-hydroxyethyl)-4-(4-methylbenzyl)-1-piperazinyl]methyl}phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-{[3-(2-hydroxyethyl)-4-(4-methylbenzyl)-1-piperazinyl]methyl}phenol, also known as MPHP, is a chemical compound that has been studied extensively for its potential use in scientific research. This compound is often referred to as a phenylpiperazine derivative due to its chemical structure, which includes a phenyl ring and a piperazine ring. In recent years, MPHP has gained attention for its potential applications in fields such as neuroscience, pharmacology, and biochemistry. In
作用机制
The mechanism of action of 3-{[3-(2-hydroxyethyl)-4-(4-methylbenzyl)-1-piperazinyl]methyl}phenol is not fully understood, but it is believed to involve its interactions with the dopamine transporter and the sigma-1 receptor. Specifically, 3-{[3-(2-hydroxyethyl)-4-(4-methylbenzyl)-1-piperazinyl]methyl}phenol is thought to bind to these proteins and modulate their activity, which in turn affects the levels of dopamine and other signaling molecules in the brain.
Biochemical and Physiological Effects:
Studies have shown that 3-{[3-(2-hydroxyethyl)-4-(4-methylbenzyl)-1-piperazinyl]methyl}phenol has a number of biochemical and physiological effects. For example, 3-{[3-(2-hydroxyethyl)-4-(4-methylbenzyl)-1-piperazinyl]methyl}phenol has been found to increase dopamine release in the brain, which can lead to increased feelings of pleasure and reward. Additionally, 3-{[3-(2-hydroxyethyl)-4-(4-methylbenzyl)-1-piperazinyl]methyl}phenol has been found to have anxiolytic and antidepressant effects, which suggest that it may have potential applications in the treatment of mood disorders.
实验室实验的优点和局限性
One advantage of using 3-{[3-(2-hydroxyethyl)-4-(4-methylbenzyl)-1-piperazinyl]methyl}phenol in lab experiments is its high affinity for the dopamine transporter and the sigma-1 receptor. This affinity makes it a useful tool for studying the role of these proteins in cellular signaling pathways. Additionally, 3-{[3-(2-hydroxyethyl)-4-(4-methylbenzyl)-1-piperazinyl]methyl}phenol is relatively easy to synthesize, which makes it a cost-effective option for labs that are conducting research in this area.
One limitation of using 3-{[3-(2-hydroxyethyl)-4-(4-methylbenzyl)-1-piperazinyl]methyl}phenol in lab experiments is that its mechanism of action is not fully understood. This can make it difficult to interpret the results of experiments that involve 3-{[3-(2-hydroxyethyl)-4-(4-methylbenzyl)-1-piperazinyl]methyl}phenol. Additionally, 3-{[3-(2-hydroxyethyl)-4-(4-methylbenzyl)-1-piperazinyl]methyl}phenol has been found to have some toxic effects in animal studies, which may limit its potential applications in human research.
未来方向
There are several future directions for research on 3-{[3-(2-hydroxyethyl)-4-(4-methylbenzyl)-1-piperazinyl]methyl}phenol. One area of research that is currently being explored is the development of new drugs that target the dopamine transporter and the sigma-1 receptor. Additionally, researchers are interested in exploring the potential applications of 3-{[3-(2-hydroxyethyl)-4-(4-methylbenzyl)-1-piperazinyl]methyl}phenol in the treatment of conditions such as Parkinson's disease and Alzheimer's disease. Finally, there is ongoing research into the biochemical and physiological effects of 3-{[3-(2-hydroxyethyl)-4-(4-methylbenzyl)-1-piperazinyl]methyl}phenol, which may lead to new insights into the role of dopamine and other signaling molecules in the brain.
合成方法
The synthesis of 3-{[3-(2-hydroxyethyl)-4-(4-methylbenzyl)-1-piperazinyl]methyl}phenol is a multi-step process that involves several chemical reactions. The starting material for the synthesis is 3-hydroxybenzaldehyde, which is converted to 3-(2-hydroxyethyl)phenol through a reaction with ethylene oxide. This intermediate is then reacted with 4-methylbenzylamine to form the piperazine ring. Finally, the phenylpiperazine derivative is synthesized by reacting the piperazine intermediate with formaldehyde and sodium borohydride. The resulting product is purified through a series of chromatography steps.
科学研究应用
3-{[3-(2-hydroxyethyl)-4-(4-methylbenzyl)-1-piperazinyl]methyl}phenol has been studied extensively for its potential use in scientific research. One area of research that has shown promise is in the field of neuroscience. 3-{[3-(2-hydroxyethyl)-4-(4-methylbenzyl)-1-piperazinyl]methyl}phenol has been found to have an affinity for the dopamine transporter, which is a protein that plays a key role in the regulation of dopamine levels in the brain. This affinity suggests that 3-{[3-(2-hydroxyethyl)-4-(4-methylbenzyl)-1-piperazinyl]methyl}phenol may have potential applications in the treatment of conditions such as Parkinson's disease, which is characterized by a loss of dopamine-producing neurons in the brain.
In addition to its potential applications in neuroscience, 3-{[3-(2-hydroxyethyl)-4-(4-methylbenzyl)-1-piperazinyl]methyl}phenol has also been studied for its potential use in pharmacology. Specifically, 3-{[3-(2-hydroxyethyl)-4-(4-methylbenzyl)-1-piperazinyl]methyl}phenol has been found to have an affinity for the sigma-1 receptor, which is a protein that is involved in the regulation of cellular signaling pathways. This affinity suggests that 3-{[3-(2-hydroxyethyl)-4-(4-methylbenzyl)-1-piperazinyl]methyl}phenol may have potential applications in the development of new drugs for the treatment of conditions such as cancer and Alzheimer's disease.
属性
IUPAC Name |
3-[[3-(2-hydroxyethyl)-4-[(4-methylphenyl)methyl]piperazin-1-yl]methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O2/c1-17-5-7-18(8-6-17)15-23-11-10-22(16-20(23)9-12-24)14-19-3-2-4-21(25)13-19/h2-8,13,20,24-25H,9-12,14-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJOKQAYSKQEYBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCN(CC2CCO)CC3=CC(=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[3-(2-Hydroxyethyl)-4-(4-methylbenzyl)-1-piperazinyl]methyl}phenol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)-N,3-dimethyl-2-thiophenecarboxamide](/img/structure/B6059540.png)
![N-(2,3-dihydro-1-benzofuran-2-ylmethyl)-5-[(2-methoxyphenoxy)methyl]-N-methyl-1H-pyrazole-3-carboxamide](/img/structure/B6059548.png)
![3-(benzyloxy)-1-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidine](/img/structure/B6059551.png)

methanone](/img/structure/B6059563.png)

![2-{3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1-piperidinyl}ethanol](/img/structure/B6059570.png)
![6-isopropyl-3-methyl-N-1,3,4-thiadiazol-2-ylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B6059578.png)
![N-methyl-N-({1-[2-(2-methylphenyl)ethyl]-3-piperidinyl}methyl)-3-(4-pyridinyl)propanamide](/img/structure/B6059593.png)
![2-isopropoxyethyl 4-[4-(diethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B6059594.png)
![2-[4-(1H-indol-2-ylmethyl)-1-(4-methoxy-3-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6059604.png)
![1-(1,4-dithiepan-6-yl)-N-[4-(2-methyl-1H-imidazol-1-yl)phenyl]prolinamide](/img/structure/B6059610.png)

![N-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-(3-methoxyphenyl)-N-methylethanamine](/img/structure/B6059627.png)